Perforomist

Description

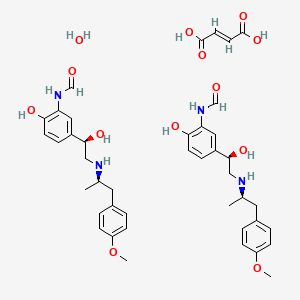

Structure

3D Structure of Parent

Properties

Molecular Formula |

C42H54N4O13 |

|---|---|

Molecular Weight |

822.9 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;hydrate |

InChI |

InChI=1S/2C19H24N2O4.C4H4O4.H2O/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8;/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8);1H2/b;;2-1+;/t2*13-,19+;;/m11../s1 |

InChI Key |

BPXZSHHCUKRDHD-HTLUESNNSA-N |

SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O.O |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O |

Synonyms |

3-formylamino-4-hydroxy-alpha-(N-1-methyl-2-p-methoxyphenethylaminomethyl)benzyl alcohol.hemifumarate arformoterol BD 40A eformoterol Foradil formoterol formoterol fumarate formoterol fumarate, ((R*,R*)-(+-))-isomer formoterol, ((R*,R*)-(+-))-isomer Oxis |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Perforomist (Formoterol) in Airway Smooth Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perforomist, the brand name for formoterol fumarate, is a long-acting beta-2 adrenergic agonist (LABA) pivotal in the management of bronchoconstriction associated with chronic obstructive pulmonary disease (COPD), including chronic bronchitis and emphysema.[1][2][3][4][5] Its therapeutic efficacy stems from its potent ability to relax airway smooth muscle (ASM) cells, thereby widening the airways and alleviating symptoms such as wheezing, shortness of breath, and chest tightness.[6][7][8] This technical guide provides a comprehensive overview of the molecular mechanism of action of formoterol in ASM cells, detailing the core signaling pathways, presenting quantitative data, and outlining key experimental protocols.

Core Mechanism of Action: β2-Adrenergic Receptor-cAMP Signaling Cascade

The primary mechanism of action of formoterol in ASM cells is initiated by its binding to and activation of β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[6][9][10] This interaction triggers a well-defined intracellular signaling cascade that ultimately leads to smooth muscle relaxation.

Signaling Pathway

The binding of formoterol to the β2-adrenergic receptor induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein.[6] The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[6][10] The subsequent increase in intracellular cAMP levels is the central event in the signaling pathway.[6][9]

Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).[11] PKA is a key downstream effector that phosphorylates several target proteins within the ASM cell, culminating in a series of events that promote relaxation.[11]

Downstream Effects on Airway Smooth Muscle Cell Physiology

The activation of the PKA pathway by formoterol leads to several downstream effects that collectively contribute to bronchodilation.

Modulation of Intracellular Calcium (Ca2+)

A key event in smooth muscle contraction is an increase in intracellular calcium concentration ([Ca2+]i). Formoterol, through PKA activation, leads to a decrease in [Ca2+]i. PKA phosphorylates and inhibits L-type calcium channels in the plasma membrane, reducing calcium influx. Furthermore, PKA can enhance the activity of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, which sequesters calcium from the cytoplasm back into the sarcoplasmic reticulum, further lowering cytosolic calcium levels. Studies have shown that at higher concentrations, formoterol can decrease the frequency of or even stop agonist-induced Ca2+ oscillations in ASM cells.[4][12][13][14]

Inhibition of Myosin Light Chain Kinase (MLCK)

The contraction of smooth muscle is primarily regulated by the phosphorylation of the 20-kDa regulatory myosin light chain (MLC20).[15][16] This phosphorylation is catalyzed by myosin light chain kinase (MLCK), which is activated by the calcium-calmodulin complex. PKA can directly phosphorylate and inhibit MLCK, reducing its activity even in the presence of calcium.[11] This leads to a decrease in MLC20 phosphorylation, reduced actin-myosin cross-bridge cycling, and consequently, smooth muscle relaxation.[15]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of formoterol with its target and its functional effects in airway smooth muscle cells.

Table 1: Receptor Binding Affinity of Formoterol

| Parameter | Species | Tissue/Cell Line | Radioligand | Value | Reference |

| Kd | Guinea Pig | Lung Membranes | [3H]formoterol | 1.34 ± 0.15 nM | [17] |

| Bmax | Guinea Pig | Lung Membranes | [3H]formoterol | 154.9 ± 8.0 fmol/mg protein | [17] |

| Kd | Human | Lung Membranes | [3H]formoterol | 1.05 ± 0.17 nM | [17] |

| Bmax | Human | Lung Membranes | [3H]formoterol | 67.8 ± 8.1 fmol/mg protein | [17] |

| Ki | Human | Recombinant β2-AR | [125I]iodocyanopindolol | 8.2 ± 0.09 (pKi) | [18] |

Table 2: Functional Potency of Formoterol in Airway Smooth Muscle

| Parameter | Species/Cell Type | Assay | Value | Reference |

| EC50 | Guinea Pig Trachea | Relaxation of histamine-contracted tissue | 8.9 ± 0.03 (pD2) | [18] |

| EC50 | Human Bronchus | Relaxation | 2-27 fold more potent than salmeterol | [19] |

| EC50 | Human ASM Cells | cAMP Production | 9.61 ± 0.12 (pEC50) | [4] |

| Onset of Action | Human | Bronchodilation | Within 2-3 minutes | [20] |

| Duration of Action | Human | Bronchodilation | Up to 12 hours | [6][20] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of formoterol.

β2-Adrenergic Receptor Binding Assay (Radioligand Competition)

This assay determines the binding affinity (Ki) of formoterol for the β2-adrenergic receptor.

-

Materials:

-

Airway smooth muscle cell membranes

-

Radioligand (e.g., [3H]-CGP 12177)

-

Unlabeled formoterol

-

Non-specific binding control (e.g., 10 µM propranolol)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

96-well plates

-

Scintillation counter

-

-

Procedure:

-

Prepare ASM cell membranes by homogenization and centrifugation.

-

In a 96-well plate, add cell membranes (20-50 µg protein/well).

-

Add a fixed concentration of the radioligand.

-

Add a range of concentrations of unlabeled formoterol.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand + propranolol).

-

Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[20]

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

cAMP Measurement (ELISA)

This assay quantifies the intracellular accumulation of cAMP in response to formoterol stimulation.

-

Materials:

-

Primary human airway smooth muscle (HASM) cells

-

Formoterol

-

Cell lysis buffer

-

cAMP ELISA kit

-

Microplate reader

-

-

Procedure:

-

Culture HASM cells to near confluence in 96-well plates.

-

Starve the cells in serum-free medium for 24 hours.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

-

Stimulate cells with various concentrations of formoterol for a specified time (e.g., 15 minutes).

-

Lyse the cells using the lysis buffer provided in the ELISA kit.

-

Perform the cAMP ELISA according to the manufacturer's instructions.[7][21][22][23] This typically involves competitive binding between the cAMP in the sample and a fixed amount of labeled cAMP for a limited number of binding sites on a cAMP-specific antibody.

-

Read the absorbance on a microplate reader at the appropriate wavelength.

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in the samples from the standard curve.

-

Intracellular Calcium Imaging

This technique visualizes and quantifies changes in intracellular calcium concentration in response to formoterol.

-

Materials:

-

HASM cells grown on coverslips

-

Fura-2 AM (calcium indicator dye)

-

Recording buffer (e.g., HBSS)

-

Fluorescence microscope with an imaging system capable of ratiometric imaging

-

-

Procedure:

-

Load HASM cells with Fura-2 AM (e.g., 1 µg/ml) in recording buffer for 30-60 minutes at room temperature in the dark.[2][12][13]

-

Wash the cells with recording buffer to remove extracellular dye and allow for de-esterification of the dye within the cells.

-

Mount the coverslip in a perfusion chamber on the microscope stage.

-

Excite the cells alternately with light at 340 nm and 380 nm and measure the fluorescence emission at ~510 nm.

-

Establish a baseline fluorescence ratio (F340/F380).

-

Perfuse the cells with a contractile agonist (e.g., histamine) to induce an increase in intracellular calcium.

-

Once a stable calcium response is achieved, perfuse with formoterol and record the change in the fluorescence ratio over time.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Myosin Light Chain (MLC) Phosphorylation Assay (Western Blot)

This assay determines the level of MLC20 phosphorylation, a key indicator of the contractile state of the smooth muscle.

-

Materials:

-

HASM cells or tissue strips

-

Formoterol

-

Contractile agonist (e.g., acetylcholine)

-

Lysis buffer containing phosphatase and protease inhibitors

-

SDS-PAGE equipment

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: anti-phospho-MLC20 and anti-total-MLC20

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for Western blots

-

-

Procedure:

-

Treat HASM cells or tissue strips with a contractile agonist, followed by treatment with formoterol for a specified time.

-

Rapidly freeze the samples in liquid nitrogen to stop enzymatic activity.

-

Lyse the cells or homogenize the tissue in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.[24][25][26][27]

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phospho-MLC20 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total MLC20 to normalize for protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated MLC20 to total MLC20.

-

Conclusion

This compound (formoterol) exerts its potent bronchodilatory effects on airway smooth muscle cells through a well-characterized mechanism of action. By selectively activating β2-adrenergic receptors, it initiates a cAMP-PKA signaling cascade that leads to a reduction in intracellular calcium and inhibition of myosin light chain kinase. These downstream effects collectively promote smooth muscle relaxation and alleviate bronchoconstriction. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and target the molecular pathways governing airway smooth muscle function.

References

- 1. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. hellobio.com [hellobio.com]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. Effects of formoterol on contraction and Ca2+ signaling of mouse airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Quantifying the Kinetics of Signaling and Arrestin Recruitment by Nervous System G-Protein Coupled Receptors [frontiersin.org]

- 6. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. The time course of myosin light-chain phosphorylation in blood-induced vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recruitment of β-Arrestin 1 and 2 to the β2-Adrenoceptor: Analysis of 65 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. β-Agonist-mediated relaxation of airway smooth muscle is protein kinase A-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. moodle2.units.it [moodle2.units.it]

- 13. ionbiosciences.com [ionbiosciences.com]

- 14. Human Airway Contraction and Formoterol-Induced Relaxation Is Determined by Ca2+ Oscillations and Ca2+ Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Myosin phosphorylation/dephosphorylation and regulation of airway smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Regulation of Myosin Light-Chain Phosphatase Activity to Generate Airway Smooth Muscle Hypercontractility [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Effects of Formoterol on Contraction and Ca2+ Signaling of Mouse Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. benchchem.com [benchchem.com]

- 21. mabtech.com [mabtech.com]

- 22. cellbiolabs.com [cellbiolabs.com]

- 23. ELISA实验方法 [sigmaaldrich.com]

- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 25. protocols.io [protocols.io]

- 26. m.youtube.com [m.youtube.com]

- 27. bu.edu [bu.edu]

Formoterol Fumarate In Vitro Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formoterol fumarate is a long-acting beta-2 adrenergic receptor (β2-AR) agonist renowned for its efficacy in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effects are primarily mediated through the relaxation of airway smooth muscle. However, the intracellular signaling cascades initiated by formoterol are complex, involving both canonical and non-canonical pathways that influence a range of cellular processes beyond bronchodilation. This technical guide provides an in-depth exploration of the in vitro signaling pathways of formoterol fumarate, offering detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate further research and drug development.

The (R,R)-enantiomer of formoterol is the potent, high-affinity agonist of the β2-AR, responsible for its therapeutic effects, while the (S,S)-enantiomer exhibits significantly lower affinity and potency. This guide will focus on the signaling initiated by the clinically relevant (R,R)-formoterol or racemic mixtures where specified.

Core Signaling Pathways

Formoterol's interaction with the β2-AR, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular events. These can be broadly categorized into Gs-protein dependent (canonical) and Gs-protein independent (non-canonical) pathways.

Canonical Gs-cAMP-PKA Signaling Pathway

The traditional and most well-understood pathway initiated by formoterol involves the coupling of the β2-AR to the stimulatory G-protein, Gs.[1][2] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1][2] PKA, a serine/threonine kinase, then phosphorylates numerous downstream targets, leading to a variety of cellular responses.

Key downstream effects of PKA activation include:

-

Smooth Muscle Relaxation: PKA phosphorylates proteins involved in the regulation of intracellular calcium levels and myosin light chain kinase, leading to bronchodilation.[3]

-

Gene Transcription: PKA can phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of genes involved in inflammation, cell proliferation, and survival.[4][5][6] Short-term exposure to β2-AR agonists can increase the transcription of the β2-AR gene itself in a feedback mechanism.[7]

Non-Canonical Signaling Pathways

Beyond the classical Gs-cAMP-PKA axis, formoterol can initiate other signaling events that contribute to its overall pharmacological profile.

Upon agonist binding, GPCRs are phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling, leading to receptor desensitization and internalization. However, β-arrestin can also act as a scaffold for other signaling proteins, initiating G-protein independent signaling cascades. Formoterol has been shown to induce β-arrestin recruitment, which can lead to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.

Formoterol has been shown to modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Studies in L6 myogenic cells have demonstrated that formoterol can inhibit IGF-I-mediated activation of Akt.[2] This inhibitory effect appears to be downstream of cAMP and PKA activation.[2] The PI3K/Akt pathway is crucial for cell survival, proliferation, and metabolism, and its modulation by formoterol may have implications beyond bronchodilation. In some contexts, formoterol has been shown to increase the phosphorylation of Akt.[6]

Formoterol can also influence intracellular calcium ([Ca2+]) levels. In airway smooth muscle cells, formoterol has been observed to decrease the frequency of Ca2+ oscillations induced by contractile agents.[8][9] At lower concentrations, it primarily decreases the Ca2+ sensitivity of the contractile apparatus, while at higher concentrations, it can inhibit Ca2+ oscillations.[8][9][10] This contributes to its muscle relaxant effects.

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro studies of formoterol fumarate.

Table 1: β2-Adrenergic Receptor Binding and Functional Potency

| Parameter | Species/System | Value | Reference |

| pKi (β2-AR) | Human | 8.2 ± 0.09 | [1] |

| pKi (β1-AR) | Human | 6.25 ± 0.06 | [1] |

| pD2 (Relaxation) | Guinea Pig Trachea (maximally contracted) | 8.9 ± 0.03 | [1] |

| pEC50 (cAMP) | U937 promonocytes | 9.61 ± 0.12 | [11] |

| EC50 (Relaxation) | Human Small Airways | 1.3 nM | [4] |

Table 2: Effects on Downstream Signaling Molecules

| Target | Cell Type | Effect | Concentration | Reference |

| p-Akt | L6 Myoblasts (IGF-I stimulated) | Inhibition | 100 nM | [2] |

| p-Akt | U937 cells (H2O2-induced) | Inhibition (54% max) | 0.1 - 10 nM | [12] |

| p-ERK | L6 Myoblasts | No significant effect | 100 nM | [2] |

| CREB-P | Sputum cells (COPD patients, +Budesonide) | Increase (~50%) | In vivo treatment | [4] |

Experimental Protocols

Detailed methodologies for key in vitro experiments to study formoterol's signaling pathways are provided below.

cAMP Accumulation Assay (HTRF)

This assay quantifies the intracellular accumulation of cAMP in response to β2-AR stimulation.

-

Materials:

-

Cell Line: HEK293 or CHO cells stably expressing the human β2-AR.

-

Agonist: Formoterol fumarate.

-

PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

HTRF cAMP Assay Kit (e.g., from Cisbio).

-

HTRF-compatible microplate reader.

-

-

Procedure:

-

Cell Seeding: Seed cells in a 384-well white opaque plate and culture overnight.

-

Agonist Preparation: Prepare serial dilutions of formoterol in stimulation buffer containing a PDE inhibitor like IBMX.

-

Cell Stimulation: Remove culture medium and add the formoterol dilutions to the cells. Incubate for 30 minutes at room temperature.

-

Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to the wells.

-

Incubation: Incubate for 60 minutes at room temperature, protected from light.

-

Measurement: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio and plot against the logarithm of agonist concentration to determine EC50 and Emax values.

-

Western Blot for Phosphorylated Proteins (e.g., p-Akt, p-CREB)

This technique is used to detect and quantify the phosphorylation of specific proteins in response to formoterol treatment.

-

Materials:

-

Cell line of interest.

-

Formoterol fumarate.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% BSA in TBST).

-

Primary antibodies (phospho-specific and total protein).

-

HRP-conjugated secondary antibodies.

-

ECL detection reagents and imaging system.

-

-

Procedure:

-

Cell Culture and Treatment: Culture cells to desired confluency and treat with formoterol for the specified time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates (e.g., using a BCA assay).

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Apply ECL reagents and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading.

-

β-Arrestin Recruitment Assay (BRET)

This assay measures the interaction between the β2-AR and β-arrestin upon agonist stimulation.

-

Materials:

-

HEK293 cells.

-

Expression plasmids: β2-AR fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

-

Transfection reagent.

-

Formoterol fumarate.

-

BRET substrate (e.g., coelenterazine h).

-

Plate reader capable of measuring BRET.

-

-

Procedure:

-

Transfection: Co-transfect HEK293 cells with the β2-AR-Rluc and β-arrestin-YFP plasmids.

-

Cell Seeding: Seed the transfected cells into a white 96-well plate.

-

Agonist Stimulation: Treat the cells with varying concentrations of formoterol.

-

Substrate Addition: Add the BRET substrate to the wells.

-

BRET Measurement: Immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission) and plot against the agonist concentration to determine the EC50 for β-arrestin recruitment.

-

Conclusion

Formoterol fumarate's in vitro signaling is multifaceted, extending beyond the canonical Gs-cAMP-PKA pathway to include β-arrestin, PI3K/Akt, and intracellular calcium signaling. A thorough understanding of these intricate pathways is crucial for the development of novel therapeutics with improved efficacy and safety profiles. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of respiratory pharmacology and GPCR signaling. Further investigation into the interplay between these signaling cascades will undoubtedly uncover new therapeutic opportunities.

References

- 1. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. jpp.krakow.pl [jpp.krakow.pl]

- 5. Expression of CREB-binding protein and peroxisome proliferator-activated receptor gamma during formoterol or formoterol and corticosteroid therapy of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jpp.krakow.pl [jpp.krakow.pl]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Effects of Formoterol on Contraction and Ca2+ Signaling of Mouse Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of formoterol on contraction and Ca2+ signaling of mouse airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Corticosteroid insensitivity is reversed by formoterol via phosphoinositide-3-kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Pharmacology of Perforomist (Formoterol) as a Beta2-Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perforomist, the brand name for formoterol fumarate, is a long-acting beta2-adrenergic receptor agonist (LABA) utilized clinically for the management of bronchospasm associated with chronic obstructive pulmonary disease (COPD) and asthma.[1] Its therapeutic efficacy stems from its high potency and selectivity for the beta2-adrenoceptor, leading to prolonged bronchodilation.[2] This technical guide provides an in-depth overview of the molecular pharmacology of formoterol, detailing its mechanism of action, receptor binding kinetics, and the key experimental protocols used for its characterization. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding.

Mechanism of Action

Formoterol exerts its pharmacological effects through its agonist activity at the beta2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of the airways.[3][4] The binding of formoterol to the beta2-adrenoceptor initiates a conformational change in the receptor, leading to the activation of the coupled heterotrimeric Gs protein.[5][6] This activation triggers the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to catalyze the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][5]

The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[5][6] PKA then phosphorylates several downstream targets within the airway smooth muscle cells, culminating in a decrease in intracellular calcium concentrations. This cascade of events leads to the inactivation of myosin light-chain kinase and the activation of myosin light-chain phosphatase, resulting in smooth muscle relaxation and bronchodilation.[5]

Formoterol's rapid onset of action is attributed to its adequate water solubility and moderate lipophilicity, allowing for quick diffusion to the beta2-receptor.[7] Its long duration of action, lasting up to 12 hours, is a result of its lipophilic properties that allow it to form a depot in the airway tissue, providing a sustained release of the drug to the vicinity of the beta2-receptors.[2][7][8]

Signaling Pathway

The canonical signaling pathway initiated by formoterol binding to the beta2-adrenergic receptor is depicted below.

Quantitative Pharmacological Data

The binding affinity, potency, and selectivity of formoterol have been characterized in various in vitro studies. The following table summarizes key quantitative data for formoterol and other beta-agonists for comparative purposes.

| Compound | Receptor Subtype | Parameter | Value | Reference |

| Formoterol | Beta2 | pKi | 8.2 ± 0.09 | [9] |

| Beta1 | pKi | 6.25 ± 0.06 | [9] | |

| Beta2 | pD2 | 8.9 ± 0.03 | [9] | |

| Beta2 | pKh | 9.6 ± 0.4 | [9] | |

| Salmeterol | Beta2 | pKi | 8.3 ± 0.04 | [9] |

| Beta1 | pKi | 5.7 ± 0.04 | [9] | |

| Beta2 | pD2 | 9.2 ± 0.03 | [9] | |

| Beta2 | pKh | 10.4 ± 0.7 | [9] | |

| Albuterol | Beta2 | pKi | 5.83 ± 0.06 | [9] |

| Beta1 | pKi | 4.71 ± 0.16 | [9] | |

| Fenoterol | Beta2 | pKi | 6.33 ± 0.07 | [9] |

| Beta1 | pKi | 5.67 ± 0.05 | [9] |

-

pKi: The negative logarithm of the inhibitor constant (Ki), indicating binding affinity. A higher pKi value signifies higher affinity.

-

pD2: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect (EC50), indicating potency.

-

pKh: The negative logarithm of the dissociation constant for the high-affinity binding state of the receptor.

Experimental Protocols

The characterization of beta2-agonists like formoterol relies on standardized in vitro assays. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for its receptor.[10][11]

Objective: To determine the binding affinity of formoterol for beta1- and beta2-adrenergic receptors.

Principle: This is a competitive binding assay where the test compound (formoterol) competes with a radiolabeled ligand (e.g., [3H]dihydroalprenolol or [125I]iodocyanopindolol) for binding to the receptor.[9][12] The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.[12]

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing human beta1- or beta2-adrenergic receptors (e.g., CHO or HEK293 cells).[13]

-

Harvest the cells and prepare cell membranes by homogenization in a cold lysis buffer, followed by centrifugation to pellet the membranes.[13][14]

-

Resuspend the membrane pellet in an appropriate assay buffer.[14]

-

-

Binding Assay:

-

Separation and Detection:

-

Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C).[12][14]

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[14]

-

Measure the radioactivity trapped on the filters using a scintillation counter.[14]

-

-

Data Analysis:

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

cAMP Accumulation Assay

cAMP accumulation assays are functional assays used to determine the potency (EC50) and efficacy (Emax) of a beta2-agonist.[15]

Objective: To measure the ability of formoterol to stimulate cAMP production in cells expressing the beta2-adrenergic receptor.

Principle: This assay quantifies the amount of intracellular cAMP produced in response to receptor activation by an agonist. The amount of cAMP produced is directly proportional to the agonist's potency and efficacy.

Methodology:

-

Cell Culture:

-

Plate cells expressing the beta2-adrenergic receptor (e.g., CHO-K1 or HEK293) in a multi-well plate.[15]

-

-

Agonist Stimulation:

-

cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.[17]

-

Quantify the cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE Ultra cAMP kits.[16][17] In these assays, native cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.[16]

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP signal against the logarithm of the agonist concentration.

-

Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve.

-

Conclusion

Formoterol (this compound) is a potent and selective long-acting beta2-agonist with a well-defined molecular mechanism of action. Its pharmacological profile, characterized by high affinity for the beta2-adrenergic receptor and efficient activation of the downstream cAMP signaling pathway, underpins its clinical efficacy as a bronchodilator. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of novel beta2-agonists for the treatment of respiratory diseases.

References

- 1. Efficacy and safety of formoterol for the treatment of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formoterol: pharmacology, molecular basis of agonism, and mechanism of long duration of a highly potent and selective beta 2-adrenoceptor agonist bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]

- 4. atsjournals.org [atsjournals.org]

- 5. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]

- 6. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formoterol. An update of its pharmacological properties and therapeutic efficacy in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. atsjournals.org [atsjournals.org]

- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. resources.revvity.com [resources.revvity.com]

- 17. benchchem.com [benchchem.com]

Perforomist (Formoterol) and its Impact on Cyclic AMP Levels in Lung Fibroblasts: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perforomist, the brand name for formoterol fumarate, is a long-acting beta-2 adrenergic agonist (LABA) utilized clinically for the management of bronchoconstriction in chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy is primarily attributed to its ability to relax airway smooth muscle.[1][3] However, the molecular actions of formoterol extend beyond bronchodilation, with significant effects on various cell types within the lung, including fibroblasts. This technical guide delves into the core mechanism of this compound's action on lung fibroblasts, specifically focusing on its effects on intracellular cyclic adenosine monophosphate (cAMP) levels. Understanding this interaction is crucial for elucidating the broader therapeutic potential of formoterol in lung diseases characterized by inflammation and tissue remodeling.[4][5][6]

Formoterol is a potent and highly selective β2-agonist.[3] The binding of formoterol to β2-adrenergic receptors on the surface of lung fibroblasts initiates a well-defined signaling cascade.[1][7] This activation stimulates the intracellular enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cAMP.[1] The resultant increase in intracellular cAMP levels triggers a cascade of downstream events that modulate fibroblast function.[1][7]

Core Signaling Pathway: Formoterol-Induced cAMP Elevation

The primary mechanism by which formoterol elevates cAMP in lung fibroblasts is through the activation of the Gs alpha subunit of the G protein-coupled β2-adrenergic receptor. This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.

Caption: Formoterol signaling pathway in lung fibroblasts.

Quantitative Effects of Formoterol on cAMP Levels

Studies utilizing human lung fibroblast cell lines, such as MRC-5, have quantified the impact of formoterol on intracellular cAMP accumulation. The data consistently demonstrates a rapid and significant increase in cAMP levels following formoterol administration.

| Treatment Agent | Concentration | Incubation Time | Fold Increase in cAMP (approx.) | Cell Type | Reference |

| Formoterol | 100 nM | 10 minutes | Significant Increase | MRC-5 Human Lung Fibroblasts | [8] |

| Formoterol | 100 nM | 1 hour | Sustained Elevation | MRC-5 Human Lung Fibroblasts | [8] |

| Forskolin (Adenylyl Cyclase Activator) | 10 µM | 10 minutes | Strong Increase (Positive Control) | MRC-5 Human Lung Fibroblasts | [8] |

Note: Basal cAMP levels in unstimulated MRC-5 cells were often below or near the detection limit of the assay used in the cited study.[8]

Experimental Protocols

Cell Culture and Treatment

A common in vitro model for these studies involves the use of human lung fibroblasts, such as the MRC-5 cell line.

-

Cell Seeding: MRC-5 cells are cultured in 24-well plates and grown for 24 hours to allow for adherence and growth.[8]

-

Pre-incubation: The culture medium is removed, and the cells are incubated with a balanced salt solution (e.g., HBSS buffer) at 36.5°C for 2 hours.[8]

-

Stimulation: Following pre-incubation, the buffer is replaced with fresh buffer containing the test substance (e.g., 100 nM formoterol) or a vehicle control (e.g., DMSO). The cells are then incubated for the desired time points (e.g., 10 minutes, 1 hour, 4 hours).[8]

Measurement of Intracellular cAMP

The quantification of intracellular cAMP is a critical step to determine the effect of formoterol. A common method is a competitive binding assay.

-

Cell Lysis: The reaction is terminated by removing the incubation buffer and adding a hot lysis solution (e.g., 4 mM Na2EDTA, 0.01% Triton X 100, pH 7.5) to release the intracellular contents, including cAMP.[8]

-

cAMP Quantification: An aliquot of the cell lysate is incubated with a known amount of [3H]-labeled cAMP and a cAMP-binding protein. The unlabeled cAMP from the cell lysate competes with the [3H]cAMP for binding to the protein.[8]

-

Separation and Counting: Unbound cAMP is removed, typically by charcoal absorption. The amount of bound [3H]cAMP is then measured using liquid scintillation counting.[8]

-

Data Analysis: A standard curve is generated with known concentrations of cAMP. The cAMP levels in the experimental samples are then calculated by regression analysis from this standard curve.[8]

References

- 1. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]

- 2. Formoterol fumarate inhalation solution (this compound) for COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atsjournals.org [atsjournals.org]

- 5. Additive anti-inflammatory effect of formoterol and budesonide on human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Budesonide/formoterol effects on metalloproteolytic balance in TGFbeta-activated human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Dual regulation of β2-adrenoceptor messenger RNA expression in human lung fibroblasts by β2–cAMP signaling; delayed upregulated inhibitors oppose a rapid in onset, direct stimulation of gene expression - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research on Formoterol Fumarate for COPD Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on formoterol fumarate in the context of Chronic Obstructive Pulmonary Disease (COPD) models. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows.

Core Mechanism of Action: Bronchodilation and Beyond

Formoterol fumarate is a potent and selective long-acting beta-2 adrenergic receptor agonist (LABA) with a rapid onset and prolonged duration of action of up to 12 hours.[1][2] Its primary therapeutic effect in COPD is the relaxation of airway smooth muscle, leading to bronchodilation and improved airflow.[1][2] The lipophilicity of formoterol allows it to form a depot within the smooth muscle, contributing to its extended duration of action.[1][3]

Beyond its well-established bronchodilatory effects, preclinical studies suggest that formoterol possesses other activities relevant to the pathophysiology of COPD, including anti-inflammatory properties and positive effects on mucociliary clearance.

Signaling Pathway of Formoterol-Induced Bronchodilation

The binding of formoterol to the β2-adrenergic receptor on airway smooth muscle cells initiates a cascade of intracellular events, as depicted in the diagram below. This signaling pathway is central to its bronchodilatory effect.

Preclinical Efficacy Data in COPD Models

The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of formoterol fumarate in various animal and in vitro models relevant to COPD.

Airway Smooth Muscle Relaxation

Formoterol demonstrates potent and concentration-dependent relaxation of pre-contracted airway smooth muscle in various preclinical models.

| Model System | Agonist Used for Contraction | Formoterol Concentration | Outcome Measure | Quantitative Result | Citation(s) |

| Mouse Lung Slices | Methacholine | Concentration-dependent | Relaxation of small airways | (R,R)-formoterol and racemic formoterol showed similar, potent relaxation. (S,S)-formoterol induced only a small relaxation. | [4][5] |

| Rat Tracheal Rings | Electrical Field Stimulation | 0.01 µM (R,R)-formoterol vs. 0.02 µM (R,R/S,S)-formoterol | Inhibition of Contraction | (R,R)-formoterol showed a greater inhibitory effect on cholinergic and non-adrenergic, non-cholinergic contractile responses. | [6] |

Anti-Inflammatory Effects

Preclinical evidence suggests that formoterol can modulate inflammatory responses in the airways, a key feature of COPD.

| Model System | COPD Induction Method | Formoterol Treatment | Inflammatory Marker | Quantitative Result | Citation(s) |

| Human Bronchial Smooth Muscle Cells | Cigarette Smoke Extract (CSE) | Formoterol | Glucocorticoid-induced leucine zipper (GILZ) transactivation | Formoterol counteracted the inhibitory effect of CSE on GILZ transactivation. | [1] |

| Lung Adenocarcinoma Cells (A549) | Cigarette Smoke Extract (CSE) | Formoterol | Interleukin-8 (IL-8) release | Formoterol significantly restored the basal levels of IL-8 that were increased by CSE. | [7] |

Mucociliary Clearance

Formoterol has been shown to enhance mucociliary clearance, a crucial defense mechanism that is often impaired in COPD.

| Model System | Outcome Measure | Formoterol Concentration/Dosage | Quantitative Result | Citation(s) |

| Guinea Pig Trachea (in vitro) | Ciliary Beat Frequency | 10-7 M | Peak increase of 17.2 ± 2.0% | [4] |

| Rabbit Maxillary Sinus (in vivo) | Ciliary Beat Frequency | 1 nmol/kg | Peak increase of 23.0 ± 4.0% | [4] |

Lung Function in Animal Models of COPD

Studies in animal models of COPD have demonstrated the potential of formoterol to improve lung function parameters.

| Animal Model | COPD Induction Method | Treatment | Lung Function Parameter | Quantitative Result | Citation(s) |

| Mice | Lipopolysaccharide (LPS) inhalation | Salmeterol and Formoterol co-treatment | Functional Residual Capacity | Significantly higher (0.410±0.038 ml in formoterol group) compared with the control group (0.210±0.022 ml; P<0.01). | [3][8] |

| Mice | Lipopolysaccharide (LPS) inhalation | Salmeterol and Formoterol co-treatment | Inspiratory Resistance | Significantly improved compared with the control group (P<0.01). | [3][8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of formoterol fumarate for COPD.

Induction of COPD in Animal Models

A critical first step in preclinical research is the establishment of a reliable animal model that recapitulates key features of human COPD.

Protocol for Cigarette Smoke-Induced COPD in Mice:

-

Animal Selection: Utilize C57BL/6 mice, which are commonly used and susceptible to developing COPD-like features.

-

Exposure System: House the mice in a whole-body exposure chamber.

-

Smoke Generation: Use a smoking machine to generate mainstream cigarette smoke from standard research cigarettes.

-

Exposure Protocol: Expose the mice to the smoke of a specified number of cigarettes (e.g., 4-6) per day, 5-6 days a week, for a period of 2 to 6 months to induce chronic inflammation and emphysema.[2]

-

Air Control: A control group of mice should be exposed to filtered air under identical conditions.

-

Confirmation of COPD Phenotype: After the exposure period, confirm the development of COPD-like pathology through histological analysis of lung tissue (e.g., for emphysema, inflammation, and goblet cell hyperplasia) and assessment of lung function.[2]

Evaluation of Formoterol's Effect on Airway Inflammation

This protocol outlines the steps to assess the anti-inflammatory effects of formoterol in a preclinical COPD model.

Protocol for BALF Analysis in LPS-Induced COPD in Rats:

-

COPD Induction: Induce a COPD-like phenotype in Sprague-Dawley rats via intranasal or intratracheal instillation of lipopolysaccharide (LPS).

-

Treatment Groups: Randomly assign rats to different groups: a vehicle control group and multiple formoterol fumarate treatment groups receiving different doses.

-

Formoterol Administration: Administer formoterol fumarate (e.g., via nebulization or intratracheal instillation) at specified time points relative to the LPS challenge.

-

Bronchoalveolar Lavage (BAL): At a predetermined time after the final treatment, euthanize the rats and perform a bronchoalveolar lavage by instilling and retrieving a fixed volume of sterile saline into the lungs.

-

Cell Counts: Centrifuge the collected BALF to pellet the cells. Resuspend the cell pellet and perform a total cell count using a hemocytometer. Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, neutrophils, lymphocytes, eosinophils).

-

Cytokine Analysis: Analyze the supernatant of the centrifuged BALF for the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using enzyme-linked immunosorbent assays (ELISA).

-

Data Analysis: Compare the cell counts and cytokine levels between the vehicle control and formoterol-treated groups using appropriate statistical tests.

In Vitro Assessment of Airway Smooth Muscle Relaxation

This protocol describes the methodology for quantifying the relaxant effect of formoterol on isolated airway smooth muscle.

Protocol for Organ Bath Studies with Guinea Pig Trachea:

-

Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Clean the trachea of adhering connective tissue and cut it into rings.

-

Mounting: Mount the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Tension Recording: Connect the tracheal rings to an isometric force transducer to record changes in muscle tension.

-

Contraction: After an equilibration period, induce a stable contraction in the tracheal rings using an appropriate agonist such as methacholine or histamine.

-

Formoterol Application: Once a stable contraction is achieved, add cumulative concentrations of formoterol fumarate to the organ bath.

-

Data Acquisition: Record the relaxation response at each concentration of formoterol.

-

Data Analysis: Express the relaxation as a percentage of the pre-induced contraction and plot a concentration-response curve to determine the potency (EC50) and efficacy of formoterol.

Conclusion and Future Directions

Preclinical research has firmly established formoterol fumarate as a potent bronchodilator with a rapid onset and long duration of action. The evidence also points towards beneficial anti-inflammatory and mucociliary clearance effects that could further contribute to its therapeutic efficacy in COPD. The experimental models and protocols detailed in this guide provide a framework for the continued investigation of formoterol and the development of novel therapies for this debilitating disease.

Future preclinical research should focus on further elucidating the precise molecular mechanisms underlying the anti-inflammatory effects of formoterol in the context of different COPD phenotypes. Investigating the long-term effects of formoterol on airway remodeling in chronic animal models of COPD is another crucial area for exploration. Furthermore, preclinical studies of formoterol in combination with other therapeutic agents will be vital for developing more effective and personalized treatment strategies for patients with COPD.

References

- 1. Formoterol counteracts the inhibitory effect of cigarette smoke on glucocorticoid-induced leucine zipper (GILZ) transactivation in human bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formoterol for the Treatment of Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Formoterol on Contraction and Ca2+ Signaling of Mouse Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of formoterol on contraction and Ca2+ signaling of mouse airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Formoterol Exerts Anti-Cancer Effects Modulating Oxidative Stress and Epithelial-Mesenchymal Transition Processes in Cigarette Smoke Extract Exposed Lung Adenocarcinoma Cells [mdpi.com]

- 8. Efficacy of salmeterol and formoterol combination treatment in mice with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-Target Effects of Perforomist (Formoterol) in Non-Respiratory Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perforomist, the brand name for the long-acting β2-adrenergic receptor (β2AR) agonist formoterol, is a cornerstone in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is primarily attributed to its potent bronchodilatory effects mediated by the relaxation of airway smooth muscle cells. However, the ubiquitous expression of β2-adrenergic receptors throughout the body raises the potential for off-target effects in non-respiratory tissues. This technical guide provides an in-depth exploration of the known off-target effects of formoterol in various non-respiratory cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. Understanding these off-target activities is crucial for a comprehensive safety and efficacy profile of formoterol and may unveil novel therapeutic applications.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the off-target effects of formoterol in several non-respiratory cell lines.

Table 1: Effects of Formoterol on Inflammatory Cytokine Release

| Cell Line | Cytokine | Treatment | Concentration | Result | Reference |

| U937 (Monocytic) | IL-8 | Formoterol | 10 nM | Reverses H2O2-induced corticosteroid insensitivity | [1] |

| A549 (Lung Adenocarcinoma) | IL-6 | Formoterol | 10⁻¹³ - 10⁻⁶ M | Dose-dependent increase in IL-6 release | [2] |

| A549 (Lung Adenocarcinoma) | IL-8 | Formoterol | 10⁻¹³ - 10⁻⁶ M | Dose-dependent increase in IL-8 release | [2] |

| THP-1 (Monocytic) | MDC (CCL22) | Formoterol | Physiological concentrations | Enhancement of LPS-induced MDC expression | [3] |

| THP-1 (Monocytic) | IP-10 (CXCL10) | Formoterol | Physiological concentrations | Suppression of LPS-induced IP-10 expression | [3] |

Table 2: Effects of Formoterol on Gene and Protein Expression in Human Skeletal Muscle Cells

| Gene/Protein | Treatment Condition | Fold Change vs. Control | Reference |

| PGC-1α mRNA | Acute Formoterol Stimulation (D6) | Significant Increase | [4] |

| mTOR mRNA | Acute (D6) & Consecutive (D8) Formoterol | Decreased | [4] |

| MuRF1 mRNA | Consecutive Formoterol (D7) | Decreased | [4] |

Table 3: Effects of Formoterol on Epithelial-Mesenchymal Transition (EMT) Markers in A549 Cells

| Marker | Treatment | Result | Reference |

| E-cadherin | Formoterol (10⁻⁸ M) + CSE | Reverted CSE-induced decrease in E-cadherin | [5] |

| SNAIL1 | Formoterol (10⁻⁸ M) + CSE | Reverted CSE-induced increase in SNAIL1 | [5] |

Key Signaling Pathways and Visualizations

Formoterol's off-target effects are mediated by complex intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways involved.

References

- 1. Corticosteroid insensitivity is reversed by formoterol via phosphoinositide-3-kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of formoterol and salmeterol on IL-6 and IL-8 release in airway epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of formoterol and salmeterol on the production of Th1- and Th2-related chemokines by monocytes and bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Both Acute and Consecutive Days of Formoterol Stimulation Influence Myogenic, Mitochondrial, and myomiR Gene Expression in Human Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Cellular Responses to Long-Term Perforomist® (Formoterol) Exposure In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cellular and molecular responses observed following prolonged in vitro exposure to Perforomist® (formoterol), a long-acting β2-adrenoceptor agonist (LABA). The information presented herein is curated from a range of scientific studies to support research and development in respiratory therapeutics.

Executive Summary

Formoterol is a cornerstone in the management of obstructive airway diseases due to its potent and sustained bronchodilatory effects. Its mechanism of action is primarily mediated through the activation of β2-adrenergic receptors, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.[1] However, long-term exposure to formoterol in vitro elicits a complex array of cellular adaptations. These include receptor desensitization and downregulation, modulation of inflammatory responses, and synergistic interactions with corticosteroids. Understanding these responses is critical for optimizing therapeutic strategies and developing novel drug candidates.

Core Cellular Responses to Chronic Formoterol Exposure

β2-Adrenoceptor Desensitization and Downregulation

Continuous stimulation of β2-adrenoceptors by formoterol initiates adaptive mechanisms that attenuate the cellular response over time. This phenomenon, known as desensitization, is a key consideration in long-term therapy. In vitro studies have demonstrated that prolonged formoterol exposure leads to a reduction in the number of β2-adrenoceptors on the cell surface (downregulation) and a diminished capacity of the remaining receptors to activate downstream signaling pathways.

One study on human lung mast cells showed that 24-hour incubation with formoterol (10⁻⁶ M) resulted in a significant 49% reduction in β2-adrenoceptor density.[2] This was accompanied by a functional desensitization, where the ability of isoprenaline (a non-selective β-agonist) to inhibit histamine release was nearly abolished.[2] Similarly, research on human small airways has shown that chronic exposure to formoterol attenuates β2-adrenoceptor-mediated relaxation.[3]

| Parameter | Cell Type | Formoterol Concentration | Exposure Duration | Observed Effect | Reference |

| β2-Adrenoceptor Density | Human Lung Mast Cells | 10⁻⁶ M | 24 hours | 49% reduction (P<0.05) | [2] |

| Histamine Release Inhibition (by Isoprenaline) | Human Lung Mast Cells | 10⁻⁶ M | 24 hours | Essentially abolished | [2] |

| Total Cell cAMP Levels (vs. Basal) | Human Lung Mast Cells | 10⁻⁵ M | Acute | 321 ± 89% increase (P<0.05) | [2] |

| β2-Adrenoceptor mRNA Expression | Human Lung Cells | 1 µM | 4 hours | Significant reduction | [4] |

Modulation of Inflammatory and Proliferative Responses

Beyond its bronchodilatory effects, formoterol exhibits significant anti-inflammatory and anti-proliferative properties in various in vitro models.

Anti-inflammatory Effects: Formoterol has been shown to inhibit the release of pro-inflammatory mediators from several cell types. In monocyte-derived macrophages, formoterol inhibited lipopolysaccharide (LPS)-stimulated release of TNF-α, GM-CSF, IL-1β, and IL-6.[5] In a lung adenocarcinoma cell line (A549) exposed to cigarette smoke extract, formoterol was able to reduce the release of IL-8 and both intracellular and extracellular reactive oxygen species (ROS).[6]

| Mediator | Cell Type | Stimulant | Formoterol Effect (EC₅₀) | Reference |

| TNF-α | Monocyte-Derived Macrophages | LPS | 2.4 ± 1.8 nM | [5] |

| GM-CSF | Monocyte-Derived Macrophages | LPS | 24.6 ± 2.1 nM | [5] |

| IL-6 | Monocyte-Derived Macrophages | LPS | 2.5 ± 2.4 pM | [5] |

| IL-8 | A549 Lung Adenocarcinoma Cells | Cigarette Smoke Extract | Reduction in release | [6] |

| ROS | A549 Lung Adenocarcinoma Cells | Cigarette Smoke Extract | Reduction in production | [6] |

Anti-proliferative Effects: In asthmatic airway smooth muscle cells (ASMC), which exhibit increased proliferation, formoterol alone was found to reduce serum-induced proliferation by up to 24%.[7]

Synergistic Interactions with Glucocorticoids

A significant area of research has focused on the interplay between formoterol and inhaled corticosteroids (ICS). In vitro studies have revealed synergistic and additive effects when these two drug classes are used in combination.

Transcriptome analysis in human bronchial epithelial cells (BEAS-2B) showed that formoterol and budesonide together regulated a larger set of genes than either drug alone.[8][9] Notably, budesonide was found to repress many of the pro-inflammatory genes induced by formoterol.[8][9] This interaction provides a molecular basis for the clinical benefits of combination therapy.

Furthermore, formoterol can re-establish the anti-proliferative effects of glucocorticoids in asthmatic ASMC. While glucocorticoids alone had a limited effect on reducing the proliferation of asthmatic ASMC, the combination of formoterol and fluticasone resulted in a 78% reduction in proliferation.[7] Formoterol has also been shown to reverse corticosteroid insensitivity induced by oxidative stress, potentially through the inhibition of phosphoinositide-3-kinase (PI3K) signaling.[10]

Signaling Pathways and Mechanisms of Action

The cellular effects of long-term formoterol exposure are governed by complex signaling networks.

Primary β2-Adrenoceptor Signaling Cascade

The canonical pathway for formoterol's action begins with its binding to the β2-adrenoceptor, a G-protein coupled receptor (GPCR). This activates adenylyl cyclase, which converts ATP to cAMP.[1] Elevated cAMP levels then activate Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that ultimately result in smooth muscle relaxation.

Mechanisms of Receptor Desensitization

Long-term agonist exposure triggers several mechanisms to attenuate signaling, primarily mediated by G-protein coupled receptor kinases (GRKs) and β-arrestins.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro findings. Below are summaries of key experimental protocols.

Cell Culture and Long-Term Exposure

-

Cell Lines: Human lung mast cells (HLMC), human airway smooth muscle cells (HASMC), BEAS-2B (human bronchial epithelial cells), A549 (human lung adenocarcinoma cells).

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Long-Term Exposure: For desensitization or chronic effect studies, cells are incubated with formoterol (typically 10⁻⁹ M to 10⁻⁶ M) or vehicle control for extended periods, ranging from 4 to 72 hours, depending on the specific endpoint being measured.[2][4][7]

Radioligand Binding Assays for Receptor Density

-

Objective: To quantify the number of β2-adrenoceptors (Bmax) in cell preparations.

-

Protocol:

-

Following long-term agonist exposure, cell membranes are prepared by homogenization and centrifugation.

-

Membranes are incubated with a radiolabeled antagonist, such as [¹²⁵I]iodocyanopindolol ([¹²⁵I]CYP), at various concentrations.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled β-agonist (e.g., isoprenaline).

-

Bound and free radioligand are separated by filtration.

-

Radioactivity is quantified using a gamma counter.

-

Bmax and dissociation constant (Kd) are determined by Scatchard analysis.[2]

-

cAMP Measurement

-

Objective: To measure the functional response to β2-adrenoceptor stimulation.

-

Protocol:

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cells are stimulated with formoterol or another agonist for a short period (e.g., 10-15 minutes).

-

The reaction is stopped, and cells are lysed.

-

Intracellular cAMP levels are quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.[2][10]

-

Gene Expression Analysis

-

Objective: To assess changes in mRNA levels of target genes.

-

Protocol:

-

Total RNA is extracted from cells after treatment with formoterol, with or without other compounds like budesonide.

-

RNA quality and quantity are assessed.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative real-time PCR (qRT-PCR) is performed using specific primers for genes of interest (e.g., β2-adrenoceptor, inflammatory cytokines).

-

For global analysis, RNA sequencing (RNA-Seq) is employed to assess transcriptome-wide changes.[8][9]

-

Conclusion and Future Directions

In vitro studies provide compelling evidence that long-term exposure to formoterol induces significant cellular adaptations, including β2-adrenoceptor desensitization, downregulation, and modulation of inflammatory and proliferative pathways. The synergistic interactions observed with glucocorticoids underscore the molecular rationale for combination therapies. For drug development professionals, these findings highlight the importance of considering receptor dynamics and pathway crosstalk in the design of novel respiratory therapeutics. Future research should continue to explore the nuanced interactions between formoterol and other signaling pathways, the impact of genetic polymorphisms on cellular responses, and the development of agonists with optimized profiles to minimize desensitization while retaining therapeutic efficacy.

References

- 1. What is the mechanism of Formoterol Fumarate? [synapse.patsnap.com]

- 2. Desensitisation of mast cell β2-adrenoceptor-mediated responses by salmeterol and formoterol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antagonism of long-acting β2-adrenoceptor agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. Formoterol Exerts Anti-Cancer Effects Modulating Oxidative Stress and Epithelial-Mesenchymal Transition Processes in Cigarette Smoke Extract Exposed Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. researchgate.net [researchgate.net]

- 9. Transcriptome-Level Interactions between Budesonide and Formoterol Provide Insight into the Mechanism of Action of Inhaled Corticosteroid/Long-Acting β 2-Adrenoceptor Agonist Combination Therapy in Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Corticosteroid insensitivity is reversed by formoterol via phosphoinositide-3-kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Protocol for Dissolving Perforomist® (Formoterol Fumarate) for Cell Culture Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction: Perforomist®, the brand name for formoterol fumarate dihydrate, is a potent and long-acting β2-adrenergic receptor (β2-AR) agonist used clinically for the management of bronchoconstriction in chronic obstructive pulmonary disease (COPD).[1] In research settings, formoterol is a critical tool for studying β2-AR signaling, airway smooth muscle relaxation, and potential off-target effects.[2][3] A primary challenge for in vitro studies is its low aqueous solubility, which necessitates a reliable protocol for preparing stock solutions suitable for cell culture experiments.

These application notes provide a comprehensive protocol for the solubilization and use of formoterol fumarate in cell culture. This guide includes quantitative solubility and biological activity data, detailed protocols for stock and working solution preparation, and diagrams of the associated signaling pathway and experimental workflow.

Quantitative Data Summary

For effective experimental design, it is crucial to understand the solubility and biological potency of formoterol fumarate. The following tables summarize key quantitative data from various sources.

Table 1: Solubility of Formoterol Fumarate

| Solvent | Solubility | Temperature | Reference(s) |

| Water | Slightly Soluble (~1.16 mg/mL) | 25°C | [1][4][5] |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble (≥ 20 mg/mL) | Not Specified | [1][6][7] |

| Methanol | Soluble (~1 mg/mL) | Not Specified | [4][6][8] |

| 2-Propanol (Isopropanol) | Slightly Soluble | Not Specified | [4][9] |

| Acetonitrile | Practically Insoluble | Not Specified | [4][9] |

Table 2: Biological Activity of Formoterol

| Parameter | Value | Cell/Tissue Type | Assay | Reference(s) |

| Ki (β2-AR) | 7.58 nM | Isolated Receptors | Radioligand Binding | [6] |

| Ki (β1-AR) | 2630 nM | Isolated Receptors | Radioligand Binding | [6] |

| EC50 (Bronchodilation) | 0.09 ± 0.07 µM | Human Small Airways | Isoprenaline-induced relaxation | [10] |

| Effective Concentration | 10⁻⁸–10⁻⁶ M | THP-1 Monocytic Cells | Chemokine Production | [11] |

| Effective Concentration | 30 nM | Renal Proximal Tubule Cells | Mitochondrial Biogenesis | [12] |

Signaling Pathway and Experimental Workflow

Visualizing the molecular pathway and the experimental process is essential for understanding the mechanism of action and ensuring procedural accuracy.

β2-Adrenergic Receptor Signaling Pathway

Formoterol acts as an agonist at the β2-adrenergic receptor, a G-protein-coupled receptor (GPCR).[13] Binding initiates a signaling cascade through the Gs alpha subunit, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA), which mediates various cellular responses.[3]

Caption: Formoterol activates the β2-AR/Gs/cAMP signaling cascade.

Experimental Workflow for Cell Treatment

This diagram outlines the key steps from dissolving the powdered compound to treating the cells in culture.

Caption: Workflow for preparing and applying formoterol in cell culture.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which is the most critical step due to the compound's low aqueous solubility. Dimethyl sulfoxide (DMSO) is the recommended solvent.[6][7]

Materials:

-

Formoterol Fumarate Dihydrate powder (MW: 840.91 g/mol )

-

Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, conical, or cryovials for storage

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-

Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 8.41 mg of formoterol fumarate dihydrate.

-

Calculation: 0.010 mol/L * 840.91 g/mol * 0.001 L = 0.00841 g = 8.41 mg

-

-

Dissolution: Aseptically add the weighed powder to a sterile vial. Add 1 mL of sterile, cell culture grade DMSO.

-

Mixing: Cap the vial securely and vortex at medium-high speed until the powder is completely dissolved. The solution should be clear and colorless. Gentle warming in a 37°C water bath can aid dissolution if needed.[7]

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.[7][9]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium to achieve the desired final concentration for treating cells.

Materials:

-

10 mM Formoterol Fumarate stock solution in DMSO

-

Sterile, complete cell culture medium (pre-warmed to 37°C)

-

Sterile pipette tips and tubes

Procedure:

-

Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature.

-

Perform Serial Dilutions: It is crucial to perform serial dilutions to achieve low nanomolar or micromolar concentrations accurately. Direct dilution of a small volume of the 10 mM stock into a large volume of media is prone to error.

-

Example for a 100 nM final concentration in 10 mL of medium:

-

Step A (Intermediate Dilution 1): Add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed culture medium. This creates a 100 µM intermediate solution (1:100 dilution). Mix well by gentle pipetting.

-

Step B (Intermediate Dilution 2): Add 10 µL of the 100 µM intermediate solution to 990 µL of pre-warmed culture medium. This creates a 1 µM intermediate solution (1:100 dilution). Mix well.

-

Step C (Final Dilution): Add 100 µL of the 1 µM intermediate solution to 9.9 mL of pre-warmed culture medium in your cell culture plate or flask. This results in a final concentration of 100 nM (1:10 dilution).

-

-

-

Vehicle Control: It is essential to include a vehicle control in all experiments. Prepare a control culture that receives the same final concentration of DMSO as the treated cultures, but without formoterol.

-

In the example above, the final DMSO concentration is 0.001%. The vehicle control would be cells treated with medium containing 0.001% DMSO.

-

-

Final Treatment: Mix the medium in the culture vessel gently after adding the final working solution to ensure even distribution.

Important Considerations

-

DMSO Cytotoxicity: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.1% (v/v), to avoid solvent-induced cytotoxicity or off-target effects.

-

Precipitation: When diluting the DMSO stock in an aqueous medium, add the stock solution to the medium while gently mixing. Avoid adding aqueous solutions directly to the concentrated DMSO stock, as this can cause the compound to precipitate.

-

Stability: Formoterol fumarate is sensitive to light and moisture.[14] Stock solutions should be protected from light and stored in tightly sealed containers.

-

Safety: Handle formoterol fumarate powder in a fume hood or with appropriate personal protective equipment (PPE), as it is a potent pharmacological agent.

References

- 1. DailyMed - FORMOTEROL FUMARATE solution [dailymed.nlm.nih.gov]

- 2. The β2-adrenoceptor agonist formoterol stimulates mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β2-Adrenergic receptor (β2-AR) agonist formoterol suppresses differentiation of L6 myogenic cells by blocking PI3K–AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugfuture.com [drugfuture.com]

- 5. Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. Formoterol fumarate CAS#: 43229-80-7 [m.chemicalbook.com]

- 10. Formoterol and salmeterol induce a similar degree of β2-adrenoceptor tolerance in human small airways but via different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. publications.ersnet.org [publications.ersnet.org]

- 12. The β2-Adrenoceptor Agonist Formoterol Stimulates Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmtech.com [pharmtech.com]

Application Notes and Protocols for Administering Nebulized Perforomist (Formoterol Fumarate) to Animal Models of Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction